2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carboxylic acid
Description
2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carboxylic acid (CAS: 590355-50-3) is a quinoline derivative featuring a carboxylic acid group at the 4-position, a 6-ethyl substituent on the quinoline core, and a 2,4-dimethylphenyl group at the 2-position. Its molecular formula is C₂₁H₂₁NO₂, with a molecular weight of 319.40 g/mol .
The structural features of this compound—specifically the ethyl and dimethylphenyl groups—may influence its lipophilicity, bioavailability, and target binding.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-6-ethylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-4-14-6-8-18-16(10-14)17(20(22)23)11-19(21-18)15-7-5-12(2)9-13(15)3/h5-11H,4H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZSWCGZBAFBET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of a catalyst. The reaction conditions often include acidic or basic environments and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments and the presence of catalysts.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their differences:
Key Observations :
- Steric Effects: The 2,4-dimethylphenyl group introduces greater steric hindrance than monosubstituted phenyl rings (e.g., 4-methylphenyl in CAS 53778-26-0), which may affect binding to biological targets .
- Electronic Effects : Methoxy and hydroxy groups (e.g., CAS 313704-08-4, 669753-96-2) increase polarity and hydrogen-bonding capacity, influencing solubility and target interactions .
Physicochemical Properties
- Melting Point: Analogues with similar substitution patterns (e.g., 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline) exhibit melting points of 223–225°C , suggesting the target compound may share a high melting point (>200°C).
- Solubility: Ethyl and dimethylphenyl groups likely reduce aqueous solubility compared to methoxy or hydroxy derivatives (e.g., 6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid in ), necessitating formulation optimization for in vivo studies .
Biological Activity
2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound's unique structure, featuring both a dimethylphenyl and an ethyl group on the quinoline ring, contributes to its diverse biological effects.
The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or receptors involved in disease processes. For example, it has been shown to modulate the activity of enzymes linked to oxidative stress and inflammation, which are critical in various pathological conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Antiviral Effects
Preliminary studies suggest potential antiviral properties of this compound. It may interfere with viral replication or entry into host cells, although specific mechanisms remain to be fully elucidated. Further research is needed to confirm these effects across different viral strains.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have reported that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. The IC50 values for different cancer types indicate promising therapeutic indices .
Study 1: Anticancer Activity
In a study evaluating the effects of this compound on human breast cancer cells (MCF-7), researchers found that the compound significantly reduced cell viability with an IC50 value of approximately 12 µM. The study highlighted the compound's ability to induce apoptosis and inhibit migration in cancer cells.
Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various quinoline derivatives, including this compound. Results indicated that this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid | Similar quinoline structure | Different substitution pattern affecting activity |
| 6-Ethylquinoline-4-carboxylic acid | Lacks additional dimethyl groups | Simpler structure may lead to different reactivity |
| 2-(3,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid | Contains methyl groups at different positions | Potentially different solubility and bioactivity |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
